molecular formula C15H20N6O2 B14240844 (2S)-1-[2-[2-[(5-cyanopyridin-2-yl)amino]ethylamino]acetyl]pyrrolidine-2-carboxamide CAS No. 246860-21-9

(2S)-1-[2-[2-[(5-cyanopyridin-2-yl)amino]ethylamino]acetyl]pyrrolidine-2-carboxamide

Cat. No.: B14240844
CAS No.: 246860-21-9
M. Wt: 316.36 g/mol
InChI Key: CSLLIILSTYHGEX-LBPRGKRZSA-N
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Description

(2S)-1-[2-[2-[(5-cyanopyridin-2-yl)amino]ethylamino]acetyl]pyrrolidine-2-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrrolidine ring, a cyanopyridine moiety, and an amide linkage, making it a molecule of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-[2-[2-[(5-cyanopyridin-2-yl)amino]ethylamino]acetyl]pyrrolidine-2-carboxamide typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the cyanopyridine group, and the formation of the amide bond. Common synthetic routes may involve:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Cyanopyridine Group: This step may involve nucleophilic substitution reactions where a suitable cyanopyridine derivative is introduced.

    Formation of the Amide Bond: This can be accomplished through amide coupling reactions using reagents such as carbodiimides or other coupling agents.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

(2S)-1-[2-[2-[(5-cyanopyridin-2-yl)amino]ethylamino]acetyl]pyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific groups within the molecule.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide may be used.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

(2S)-1-[2-[2-[(5-cyanopyridin-2-yl)amino]ethylamino]acetyl]pyrrolidine-2-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its interactions with biological macromolecules such as proteins and nucleic acids.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (2S)-1-[2-[2-[(5-cyanopyridin-2-yl)amino]ethylamino]acetyl]pyrrolidine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (2S)-1-[2-[2-[(5-cyanopyridin-2-yl)amino]ethylamino]acetyl]pyrrolidine-2-carboxamide: can be compared with other compounds featuring similar structural motifs, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various fields. Its structure allows for unique interactions with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

246860-21-9

Molecular Formula

C15H20N6O2

Molecular Weight

316.36 g/mol

IUPAC Name

(2S)-1-[2-[2-[(5-cyanopyridin-2-yl)amino]ethylamino]acetyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C15H20N6O2/c16-8-11-3-4-13(20-9-11)19-6-5-18-10-14(22)21-7-1-2-12(21)15(17)23/h3-4,9,12,18H,1-2,5-7,10H2,(H2,17,23)(H,19,20)/t12-/m0/s1

InChI Key

CSLLIILSTYHGEX-LBPRGKRZSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)CNCCNC2=NC=C(C=C2)C#N)C(=O)N

Canonical SMILES

C1CC(N(C1)C(=O)CNCCNC2=NC=C(C=C2)C#N)C(=O)N

Origin of Product

United States

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